N-Ethyl-4-(dimethylamino)benzylamine

Catalog No.
S918856
CAS No.
313552-99-7
M.F
C11H20Cl2N2
M. Wt
251.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-4-(dimethylamino)benzylamine

CAS Number

313552-99-7

Product Name

N-Ethyl-4-(dimethylamino)benzylamine

IUPAC Name

4-(ethylaminomethyl)-N,N-dimethylaniline;dihydrochloride

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

InChI

InChI=1S/C11H18N2.2ClH/c1-4-12-9-10-5-7-11(8-6-10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H

InChI Key

BCOVXMVBBIBVAR-UHFFFAOYSA-N

SMILES

CCNCC1=CC=C(C=C1)N(C)C.Cl.Cl

Canonical SMILES

CCNCC1=CC=C(C=C1)N(C)C.Cl.Cl

N-Ethyl-4-(dimethylamino)benzylamine is characterized by the chemical formula C₁₁H₁₈N₂. It features a benzylamine structure with an ethyl group and a dimethylamino group attached to the aromatic ring. This compound is typically a colorless liquid and possesses basic properties due to the presence of the amine functional groups. Its molecular weight is approximately 178.28 g/mol .

There is no current research available on the mechanism of action of N-EDBA in biological systems or its interaction with other compounds.

  • No data on the specific hazards or toxicity of N-EDBA is available. However, as with most organic amines, it's advisable to handle it with care, wearing appropriate personal protective equipment (PPE) like gloves and safety glasses due to potential skin or eye irritation.
Due to its amine functionalities:

  • Quaternization: The compound can undergo quaternization with alkyl halides, forming quaternary ammonium salts. This reaction is significant for producing phase transfer catalysts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which are crucial in organic synthesis.
  • Electrophilic Aromatic Substitution: The dimethylamino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization of the benzene ring .

N-Ethyl-4-(dimethylamino)benzylamine can be synthesized through various methods:

  • Alkylation of Benzylamine: This method involves the reaction of benzylamine with ethyl iodide and dimethylamine under basic conditions to yield N-Ethyl-4-(dimethylamino)benzylamine.
  • Reductive Amination: Another approach includes the reductive amination of the corresponding ketone or aldehyde with dimethylamine and ethyl amine in the presence of reducing agents like sodium cyanoborohydride .

: Its structural similarity to biologically active compounds suggests potential uses in drug development .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-Ethyl-4-(dimethylamino)benzylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DimethylbenzylamineContains a dimethylamino group attached to benzeneUsed as a catalyst for polyurethane foams
N,N-DimethylethylenediamineTwo amine groups; more basic than N-Ethyl...Commonly used in polymer chemistry
4-DimethylaminobenzaldehydeAldehyde functional group instead of amineUsed in organic synthesis

Uniqueness of N-Ethyl-4-(dimethylamino)benzylamine

N-Ethyl-4-(dimethylamino)benzylamine is unique due to its specific combination of an ethyl group and a dimethylamino group on the benzene ring, which enhances its catalytic properties and potential biological activity compared to other similar compounds.

XLogP3

1.8

Dates

Modify: 2023-08-16

Explore Compound Types